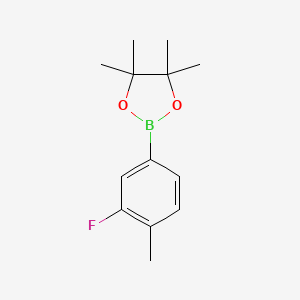![molecular formula C13H7ClF3NO3 B1393509 4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}苯甲酸 CAS No. 105626-87-7](/img/structure/B1393509.png)
4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}苯甲酸
描述
“4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” is a chemical compound . It is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .Molecular Structure Analysis
The molecular structure of “4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” can be represented by the InChI code: 1S/C12H6Cl2F3NO3S/c13-10-5-7 (12 (15,16)17)6-18-11 (10)21-8-1-3-9 (4-2-8)22 (14,19)20/h1-6H .科学研究应用
Luminescence and Photophysical Properties
- Lanthanide-based Coordination Polymers: 合成新的芳香羧酸,包括类似于4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}苯甲酸的衍生物,导致了镧系配位化合物的产生。这些化合物表现出有趣的光物理性质,如发光效率和激发态寿命,可能对各种光学应用(Sivakumar et al., 2011)有用。
Coordination Polymers and Network Structures
- Novel Complexes with Varied Architectures: 与4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}苯甲酸类似的苯甲酸衍生物已被用于合成具有独特结构的配位聚合物。这些结构展示了这类配体的多功能配位能力,并对材料科学和纳米技术(Du et al., 2016)有重要意义。
Thermo- and Solvatochromic Properties
- Metal-Organic Frameworks: 使用类似于4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}苯甲酸的配体,研究人员开发了展示色变性和溶剂色变性的金属配位网络。这些框架根据溶剂的不同而改变颜色,表明在传感和材料科学方面可能有应用(Mehlana et al., 2012)。
Fluorescence and Biological Imaging
- Fluorescent Zn(II) Sensors: 含有苯甲酸基团的化合物,类似于4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}苯甲酸,已被用于制备荧光探针。这些探针可以选择性地检测锌离子,并在生物成像和分析化学方面(Nolan et al., 2006)有应用。
Catalysis and Water Splitting
- Electrocatalysts for Water Splitting: 使用与所讨论的苯甲酸衍生物结构相关的配体合成的金属(II)–有机框架已被用作水分解的电催化剂。这项研究表明在能源转换和储存方面可能有应用(Gong et al., 2014)。
作用机制
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group in a molecule can enhance the potency of a drug by lowering the pka of the cyclic carbamate, which results in a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that compounds with a trifluoromethyl group can affect the activity of enzymes such as reverse transcriptase , which plays a crucial role in the replication of retroviruses.
Result of Action
It is known that compounds with a trifluoromethyl group can enhance the potency of a drug, potentially leading to more effective inhibition of target enzymes .
生化分析
Biochemical Properties
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The interaction involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing the post-translational modification of proteins necessary for bacterial growth.
Cellular Effects
The effects of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to attenuate secondary metabolism and thwart bacterial growth by inhibiting phosphopantetheinyl transferase . This inhibition disrupts essential cellular processes, leading to reduced bacterial proliferation and virulence.
Molecular Mechanism
At the molecular level, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of phosphopantetheinyl transferase, inhibiting its enzymatic activity . This inhibition prevents the enzyme from catalyzing the post-translational modification of proteins, which is critical for bacterial cell viability. Additionally, the compound may influence gene expression by altering the transcriptional activity of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes . Over time, degradation products may form, potentially altering its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with phosphopantetheinyl transferase affects the synthesis of essential metabolites, thereby influencing overall metabolic activity . Additionally, the compound may alter the levels of specific metabolites, further impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its efficacy . The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its cellular uptake and retention.
Subcellular Localization
The subcellular localization of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential and minimizing off-target effects.
属性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-10-5-8(13(15,16)17)6-18-11(10)21-9-3-1-7(2-4-9)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVROWMICPJBKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801180146 | |
| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105626-87-7 | |
| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105626-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)
![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)



![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393439.png)
![Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B1393440.png)


![6-Fluoro-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1393444.png)


